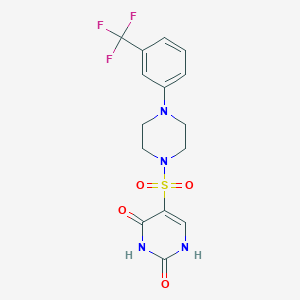
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound notable for its multifaceted applications across various scientific fields. Its unique molecular structure combines a trifluoromethyl-substituted phenyl group with a piperazine ring, linked to a sulfonyl-substituted pyrimidinedione, which bestows it with a distinct set of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step reaction sequence:
Formation of Piperazine Intermediate: : The initial step involves the reaction of a substituted aniline with epichlorohydrin to form the corresponding piperazine derivative.
Sulfonylation: : The intermediate is then subjected to sulfonylation using sulfonyl chloride, introducing the sulfonyl group at a specific position on the piperazine ring.
Pyrimidinedione Formation: : The sulfonylated piperazine is reacted with cyanamide and formic acid under controlled conditions to form the pyrimidinedione ring system.
Industrial Production Methods: In an industrial setting, the production process can be optimized for higher yields and purity, typically involving:
Scale-Up of Reactions: : Utilizing larger reactors and precise control over reaction parameters.
Purification Techniques: : Employing chromatography and recrystallization methods to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, using agents like sodium borohydride, can reduce specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions, often conducted under acidic or basic conditions, can modify the substituents on the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenated solvents, catalytic amounts of acids or bases.
Major Products: The primary products of these reactions include a variety of oxidized, reduced, or substituted derivatives, each with potential unique applications or properties.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic cycles, promoting various organic transformations.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine
Pharmacology: : Explored for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes due to its structural attributes.
Biological Research: : Used as a probe molecule to investigate biochemical pathways.
Industry
Chemical Manufacturing: : Plays a role in the synthesis of complex organic molecules.
Environmental Science: : Potential use in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The compound's mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Includes enzymes, receptors, and proteins where the compound can bind or inhibit their activity.
Pathways Involved: : Engages in biochemical pathways, potentially altering metabolic or signaling processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
4-(2-(trifluoromethyl)phenyl)piperazine derivatives: : Similar in structure, these compounds exhibit related chemical behaviors.
Sulfonyl-substituted pyrimidinediones: : Share the sulfonyl and pyrimidinedione motifs.
Uniqueness
The trifluoromethyl group in 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione enhances its lipophilicity and electron-withdrawing properties, distinguishing it from its analogs.
Conclusion
This compound stands out as a versatile compound with significant potential across various scientific domains, from chemistry and biology to industrial applications. Its unique structure facilitates diverse chemical reactions and renders it a valuable tool in scientific research and practical applications.
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZDZHHYRSERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














